3-(Bromomethyl)-3-fluorooxetane
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Description
The compound 3-(Bromomethyl)-3-fluorooxetane is not directly mentioned in the provided papers. However, the papers do discuss various bromomethyl and fluoromethyl compounds, which can be considered structurally or functionally related to 3-(Bromomethyl)-3-fluorooxetane. These compounds are used in different contexts, such as fluorescence derivatization reagents for carboxylic acids in high-performance liquid chromatography (HPLC) , and as intermediates in the synthesis of various organic molecules .
Synthesis Analysis
The synthesis of related bromomethyl and fluoromethyl compounds involves multiple steps, including bromination, fluorination, and sometimes complexation with other groups to achieve the desired functionality. For instance, 3-bromomethyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone is synthesized for use as a fluorescence derivatization reagent . Another example is the synthesis of 2-(fluoromethyl)-3-phytyl-1,4-naphthoquinone, which involves bromination, conversion to a fluoromethyl compound, and subsequent reactions to attach different substituents . These methods could potentially be adapted for the synthesis of 3-(Bromomethyl)-3-fluorooxetane, although the specific synthesis route for this compound is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of compounds similar to 3-(Bromomethyl)-3-fluorooxetane is often characterized using techniques such as X-ray crystallography, IR, NMR, GC-MS, and elemental analysis . These techniques allow for the determination of the molecular geometry, electronic structure, and confirmation of the identity of the synthesized compounds. The presence of bromomethyl and fluoromethyl groups is likely to influence the reactivity and physical properties of these molecules due to the electronegative nature of bromine and fluorine atoms.
Chemical Reactions Analysis
Bromomethyl and fluoromethyl groups are reactive and can participate in various chemical reactions. For example, bromomethyl compounds can be used in bromocyclization reactions to form heterocycles , and fluoromethyl groups can be involved in epoxidation reactions . These functional groups can also be used to create fluorescent derivatives of carboxylic acids for detection in HPLC . The reactivity of these groups suggests that 3-(Bromomethyl)-3-fluorooxetane would also be a versatile intermediate in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromomethyl and fluoromethyl compounds are influenced by the presence of halogen atoms. These compounds typically have high reactivity, which makes them suitable for use as intermediates in organic synthesis and as derivatization reagents in analytical chemistry . The specific properties of 3-(Bromomethyl)-3-fluorooxetane, such as boiling point, melting point, solubility, and stability, are not provided in the papers, but can be inferred to some extent from the properties of related compounds.
Scientific Research Applications
The chemical compound 3-(Bromomethyl)-3-fluorooxetane has garnered attention in the scientific community for its potential applications in various fields. While the search did not return specific studies on 3-(Bromomethyl)-3-fluorooxetane, we can explore related research areas to understand the potential applications of similar compounds. The insights from these studies can offer a broader understanding of how compounds with bromo and fluoro groups might be utilized in scientific research.
Fluorine in Pharmaceutical Research
Fluorine's unique properties, such as its electronegativity and small size, make it a valuable element in drug design and pharmaceuticals. Compounds containing fluorine, such as fluoroquinolones, have been extensively studied for their broad spectrum of activity against various microorganisms. The synthesis methodologies and biological properties of fluoroquinolones illustrate the importance of fluorine in enhancing the efficacy and selectivity of pharmaceutical compounds (da Silva et al., 2003).
Fluoroalkylation in Organic Synthesis
The inclusion of fluorine atoms or fluoroalkyl groups in organic molecules can significantly alter their physical, chemical, and biological properties. A review of aqueous fluoroalkylation highlights advancements in incorporating fluorinated groups into target molecules under environmentally friendly conditions. This process is crucial for the development of new materials and pharmaceuticals with improved performance and reduced environmental impact (Song et al., 2018).
properties
IUPAC Name |
3-(bromomethyl)-3-fluorooxetane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrFO/c5-1-4(6)2-7-3-4/h1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZVKJVPHVROMS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CBr)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70623048 |
Source
|
Record name | 3-(Bromomethyl)-3-fluorooxetane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70623048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.99 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Bromomethyl)-3-fluorooxetane | |
CAS RN |
865451-86-1 |
Source
|
Record name | 3-(Bromomethyl)-3-fluorooxetane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=865451-86-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Bromomethyl)-3-fluorooxetane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70623048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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